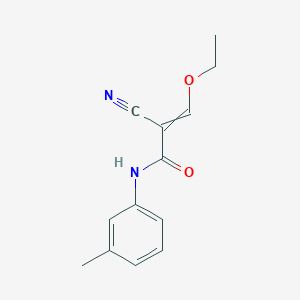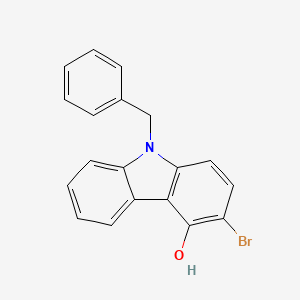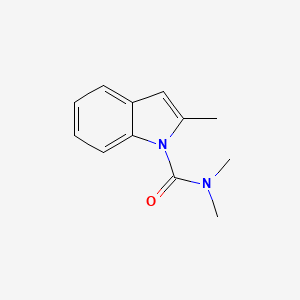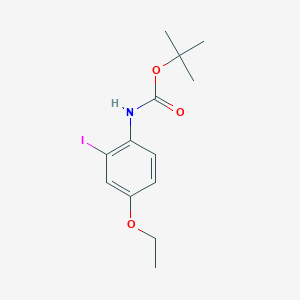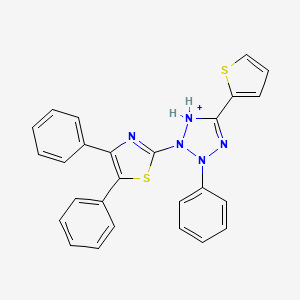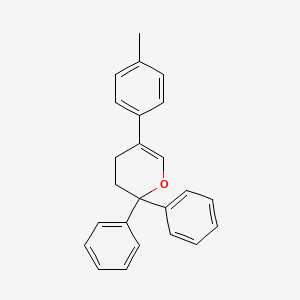
6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its unique structural features and potential applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The presence of the bromine atom and the aldehyde group in the molecule makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde typically involves multiple steps, starting from commercially available carbazole. The general synthetic route includes:
Bromination: Carbazole is first brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Alkylation: The brominated carbazole is then alkylated at the nitrogen atom using hexyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formylation: Finally, the aldehyde group is introduced at the 3-position through a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines in the presence of acid catalysts.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 6-Bromo-9-hexyl-9H-carbazole-3-carboxylic acid.
Reduction: Formation of 6-Bromo-9-hexyl-9H-carbazole-3-methanol.
Condensation: Formation of imines or hydrazones.
Scientific Research Applications
6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde has diverse applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Photochemistry: Employed in the development of photopolymerization initiators and photosensitizers.
Medicinal Chemistry: Investigated for its potential anticancer properties and as a precursor for the synthesis of bioactive molecules.
Material Science: Utilized in the design of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde varies depending on its application:
In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons in devices like OLEDs and OPVs.
In Photochemistry: Acts as a photosensitizer, absorbing light and transferring energy to initiate photochemical reactions.
In Medicinal Chemistry: Exhibits anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-9-ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an ethyl group instead of a hexyl group.
9-Hexyl-9H-carbazole-3,6-dicarbaldehyde: Contains two aldehyde groups at the 3 and 6 positions.
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains a benzyl group and two aldehyde groups at the 3 and 6 positions.
Uniqueness
6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a hexyl group, which impart distinct electronic and steric properties. These features enhance its solubility, reactivity, and potential for further functionalization, making it a valuable compound for various applications in organic electronics, photochemistry, and medicinal chemistry.
Properties
IUPAC Name |
6-bromo-9-hexylcarbazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c1-2-3-4-5-10-21-18-8-6-14(13-22)11-16(18)17-12-15(20)7-9-19(17)21/h6-9,11-13H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSSITKJJCMPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673075 |
Source


|
| Record name | 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869668-04-2 |
Source


|
| Record name | 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
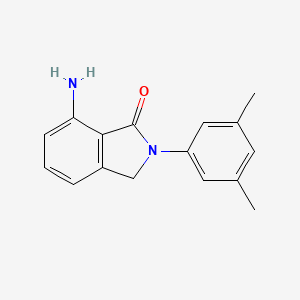

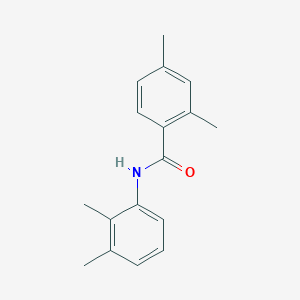

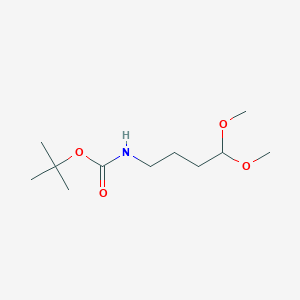
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
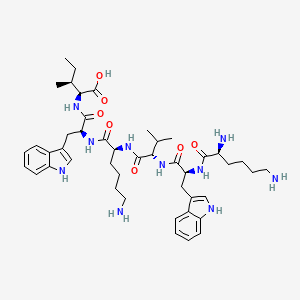
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
